

## discovery and history of protein kinase c (19-31)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Protein kinase c(19-31)

Cat. No.: B10825596 Get Quote

# The Initial Discovery of a Novel Kinase (1977)

In 1977, Yasutomi Nishizuka and his colleagues at Kobe University, Japan, reported the discovery of a novel protein kinase from bovine cerebellum.[1][2] This enzyme was initially found as a proenzyme that could be activated by limited proteolysis with a calcium-dependent protease.[1][3] The active kinase was shown to phosphorylate histone and protamine, and notably, its activity was independent of cyclic nucleotides (cAMP and cGMP), distinguishing it from the well-known protein kinase A (PKA).[1] Nishizuka named this new enzyme "Protein Kinase C".

# Unraveling the Activation Mechanism: A Paradigm Shift in Signal Transduction

Subsequent research from Nishizuka's laboratory unveiled a novel and complex mechanism of activation for PKC, fundamentally changing the understanding of signal transduction across the cell membrane.

## The Role of Calcium and Phospholipids

Initially, it was discovered that the unproteolyzed form of PKC could be activated by the presence of a membrane-associated factor and low concentrations of calcium (Ca<sup>2+</sup>). This finding was a crucial step in understanding that PKC's activity was linked to cellular membranes.



# The Breakthrough Discovery of Diacylglycerol (DAG) as a Second Messenger

In 1980, Nishizuka's group identified the membrane-associated factor as diacylglycerol (DAG). This was a landmark discovery, establishing DAG as a novel second messenger. It linked PKC activation directly to the receptor-stimulated hydrolysis of inositol phospholipids, a pathway that was known to be activated by various extracellular signals.

### The Link to Tumor-Promoting Phorbol Esters

A significant breakthrough came in 1982 when Nishizuka and his collaborators demonstrated that tumor-promoting phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), could directly activate PKC by substituting for DAG. This discovery provided a molecular target for these potent tumor promoters and implicated PKC in the regulation of cell proliferation and cancer. The structural similarity between phorbol esters and DAG allows them to bind to the same site on PKC, the C1 domain, and mimic its activating effect.

## The Expanding Family of PKC Isozymes

Initial purification efforts suggested the existence of more than one form of PKC. Subsequent molecular cloning and biochemical studies revealed that PKC is not a single entity but a large family of related isozymes with distinct structures, cofactor requirements, and cellular functions.

The PKC family is broadly classified into three subfamilies based on their activation requirements:

- Conventional PKCs (cPKCs): These isozymes (α, βI, βII, and γ) are the "classical" forms that require Ca<sup>2+</sup>, DAG, and phospholipids for their activation.
- Novel PKCs (nPKCs): This group (δ, ε, η, and θ) requires DAG for activation but is independent of Ca<sup>2+</sup>.
- Atypical PKCs (aPKCs): These isozymes (ζ and ι/λ) are independent of both Ca<sup>2+</sup> and DAG for their activation.

The discovery of the  $\beta$ I and  $\beta$ II isozymes as products of alternative splicing of a single gene further highlighted the complexity of the PKC family. The atypical PKCs were later identified by



Ono and Nishizuka, expanding the family to include members with distinct regulatory mechanisms.

#### **Data Presentation**

**Table 1: Quantitative Data on PKC Activation and** 

**Bindina** 

| Parameter                                     | Value       | Isozyme(s)                                 | Condition                            | Reference(s |
|-----------------------------------------------|-------------|--------------------------------------------|--------------------------------------|-------------|
| Phorbol Ester<br>Binding (Kd)                 |             |                                            |                                      |             |
| [³H]PDBu                                      | 1.6 - 18 nM | α, β1, β2, γ, δ, ε                         | With Ca <sup>2+</sup>                |             |
| Phorbol Ester<br>Activation (EC50)            |             |                                            |                                      | _           |
| РМА                                           | 11.7 nM     | TRPV4-<br>transfected<br>HEK293 cells      | Ca²+ influx                          |             |
| Calcium Requirement (Half-maximal activation) |             |                                            |                                      | -           |
| Ca <sup>2+</sup>                              | 10 μΜ       | Endogenous<br>PKC in cardiac<br>sarcolemma | Phosphorylation<br>of 15-kDa protein |             |

# **Experimental Protocols**

# Protocol 1: Purification of Protein Kinase C from Rat Brain (circa 1986)

This protocol is a generalized representation based on methods described in the early literature.

1. Homogenization and Cytosol Preparation:



- Homogenize fresh rat brains in a buffer containing 20 mM Tris-HCl (pH 7.5), 2 mM EDTA, 2 mM EGTA, and protease inhibitors.
- Centrifuge the homogenate at 100,000 x g for 60 minutes to obtain the supernatant (cytosolic fraction).
- 2. DEAE-Cellulose Chromatography:
- Apply the cytosolic fraction to a DEAE-cellulose column equilibrated with the homogenization buffer.
- Wash the column extensively with the same buffer.
- Elute the PKC activity with a linear gradient of NaCl (e.g., 0-0.3 M) in the equilibration buffer.
- 3. Hydroxyapatite Chromatography:
- Pool the active fractions from the DEAE-cellulose column and apply them to a hydroxyapatite column.
- This step is crucial for separating the different PKC isozymes (Types I, II, and III, corresponding to  $\gamma$ ,  $\beta$ , and  $\alpha$ , respectively).
- Elute the isozymes with a linear gradient of potassium phosphate (pH 7.5).
- 4. Further Purification (Optional):
- Further purification can be achieved using affinity chromatography (e.g., using a substrate analog or a dye-ligand matrix) or gel filtration chromatography.

# Protocol 2: In Vitro Protein Kinase C Activity Assay (circa 1982)

This assay measures the transfer of the y-phosphate from ATP to a substrate protein.

- 1. Reaction Mixture Preparation:
- Prepare a reaction mixture containing:



- Buffer: 20 mM Tris-HCl (pH 7.5)
- Cofactors: 10 mM MgCl<sub>2</sub>, 0.5 mM CaCl<sub>2</sub>
- Lipids: Phosphatidylserine (e.g., 20 µg/ml) and Diacylglycerol (e.g., 0.8 µg/ml) or a phorbol ester (e.g., 50 ng/ml TPA).
- Substrate: Histone H1 (e.g., 200 μg/ml)
- [y-32P]ATP: (e.g., 10 μM, with a specific activity of ~400 cpm/pmol)
- 2. Kinase Reaction:
- Add the purified or partially purified PKC enzyme preparation to the reaction mixture to initiate the reaction.
- Incubate at 30°C for a defined period (e.g., 3-10 minutes).
- 3. Termination and Analysis:
- Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
- Filter the precipitate onto a filter paper (e.g., Whatman GF/C).
- Wash the filter extensively with TCA to remove unincorporated [y-32P]ATP.
- Measure the radioactivity incorporated into the substrate using a scintillation counter.

# Protocol 3: Identification of PKC Substrates (Early Approaches)

- 1. In Vitro Phosphorylation:
- Incubate a purified protein or a cellular extract with purified PKC and [γ-32P]ATP under activating conditions.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).



- Visualize the phosphorylated proteins by autoradiography.
- 2. Phosphoamino Acid Analysis:
- Excise the radiolabeled protein band from the gel.
- Hydrolyze the protein to its constituent amino acids using strong acid (e.g., 6 N HCl).
- Separate the amino acids by two-dimensional thin-layer electrophoresis or chromatography.
- Identify the phosphorylated amino acids (phosphoserine, phosphothreonine, or phosphotyrosine) by autoradiography and comparison to known standards.
- 3. Consensus Sequence Analysis:
- As more substrates were identified, a consensus phosphorylation site motif for PKC emerged: the presence of basic amino acids (like arginine and lysine) near the phosphorylated serine or threonine residue.
- This motif was used to predict potential phosphorylation sites in other proteins.

### **Mandatory Visualization**



Click to download full resolution via product page

Caption: The canonical Protein Kinase C signaling pathway.





Click to download full resolution via product page

Caption: A typical experimental workflow for the purification of PKC isozymes.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Yasutomi Nishizuka's Discovery of Protein Kinase C PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [discovery and history of protein kinase c (19-31)].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b10825596#discovery-and-history-of-protein-kinase-c-19-31]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





